molecular formula C16H16F3N3O2S B2568783 11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034414-23-6

11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2568783
CAS No.: 2034414-23-6
M. Wt: 371.38
InChI Key: RRQZWMIXBQPJBW-UHFFFAOYSA-N
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Description

11-[4-(trifluoromethyl)benzenesulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a useful research compound. Its molecular formula is C16H16F3N3O2S and its molecular weight is 371.38. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Compounds with a pyrazolo[1,5-a]pyrazine scaffold, like “2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine”, are often associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

    Mode of action

    The interaction of these compounds with their targets often involves binding to a specific site on the target molecule, which can alter the target’s function and lead to changes in cellular processes .

    Biochemical pathways

    The affected pathways can vary widely depending on the specific targets of the compound. For example, if the compound targets a kinase, it might affect signal transduction pathways in the cell .

    Result of action

    The molecular and cellular effects of the compound’s action can include changes in gene expression, protein function, cell growth, and cell survival, among others .

Properties

IUPAC Name

11-[4-(trifluoromethyl)phenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)11-4-6-12(7-5-11)25(23,24)21-8-9-22-15(10-21)13-2-1-3-14(13)20-22/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQZWMIXBQPJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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